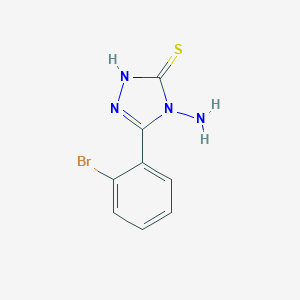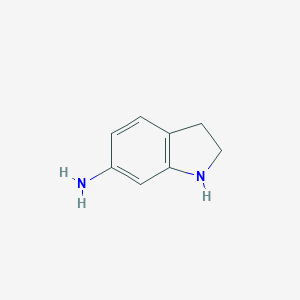![molecular formula C17H16N2O2S B187414 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide CAS No. 134616-45-8](/img/structure/B187414.png)
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 312.38600 and a density of 1.29g/cm3 . The boiling point is 638.4ºC at 760mmHg .Applications De Recherche Scientifique
Synthesis and Structural Diversity
Benzothiazole derivatives are synthesized through various strategies, offering a high degree of structural diversity. This diversity is crucial for the development of new therapeutic agents. Synthetic strategies often involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, yielding benzothiazines with potential industrial uses and as drug candidates for treating diseases such as cancer, hypertension, and infections (Mir, Dar, & Dar, 2020).
Pharmacological Properties
The pharmacological profile of benzothiazole compounds is rich and varied. They exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structure-activity relationship (SAR) of benzothiazole derivatives is a subject of active research, aiming to optimize their pharmacological effects while minimizing toxicity (Bhat & Belagali, 2020).
Therapeutic Applications
Benzothiazole derivatives are recognized for their broad therapeutic applications. Some of these compounds are in clinical use for the treatment of various diseases, while others are under development as potential antitumor agents. The therapeutic potential of these compounds is attributed to their ability to interact with various biomolecules, thereby offering a promising avenue for drug discovery and development (Keri, Patil, Patil, & Budagumpi, 2015).
Environmental and Analytical Applications
Beyond their medicinal applications, benzothiazole derivatives also find use in environmental and analytical chemistry. For instance, their adsorptive properties make them suitable for the removal of pollutants from water, showcasing their environmental protection potential (Igwegbe et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of the compound '2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide' can be achieved through a multi-step synthesis pathway.", "Starting Materials": ["2-Amino-4-methylphenol", "2-Chloroacetic acid", "Sodium bicarbonate", "Thionyl chloride", "2-Methylbenzenethiol", "Sodium hydroxide", "Acetic anhydride", "2-Aminobenzoic acid"], "Reaction": ["Step 1: 2-Amino-4-methylphenol is reacted with 2-chloroacetic acid in the presence of sodium bicarbonate to form 2-(4-methylphenylamino)acetic acid.", "Step 2: The above product is then reacted with thionyl chloride to form 2-(4-methylphenylamino)acetyl chloride.", "Step 3: 2-Methylbenzenethiol is reacted with sodium hydroxide to form 2-methylbenzenethiolate.", "Step 4: The above product is then reacted with 2-(4-methylphenylamino)acetyl chloride to form 2-[4-(2-Methylphenyl)amino]-3-oxo-1,4-benzothiazine.", "Step 5: The above product is then reacted with acetic anhydride and 2-aminobenzoic acid to form the final product, 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide."] } | |
Numéro CAS |
134616-45-8 |
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[4-(2-methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-2-3-7-12(11)19-13-8-4-5-9-14(13)22-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Clé InChI |
WAZIFPWEFSQVPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
SMILES canonique |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)

![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)